molecular formula C15H13FN2O4S B8080197 (R)-2-(2-Fluorophenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine

(R)-2-(2-Fluorophenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine

Cat. No.: B8080197
M. Wt: 336.3 g/mol
InChI Key: IITPOHZVHXYLKZ-MYJWUSKBSA-N
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Description

(R)-2-(2-Fluorophenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine (CAS 2055848-86-5) is a chiral aziridine derivative of significant interest in synthetic and biological chemistry. Its molecular formula is C₁₅H₁₃FN₂O₄S, with a molecular weight of 336.3 g/mol . The structure features a strained three-membered aziridine ring, substituted at the C2 position with a 2-fluorophenyl group and a methyl group, which contribute steric bulk and electronic effects. The nitrogen atom is protected with a 4-nitrobenzenesulfonyl (nosyl) group, a strong electron-withdrawing moiety that activates the ring for nucleophilic attack and can serve as a leaving group . In synthetic chemistry, this compound is primarily valued as a versatile chiral building block. The activated aziridine ring is highly susceptible to stereospecific nucleophilic ring-opening reactions, enabling the synthesis of complex chiral amines and other valuable intermediates for developing pharmaceuticals and agrochemicals . The (R) configuration ensures high enantioselectivity in asymmetric synthesis. Researchers can employ various methods for its preparation, including chiral Co(II)-catalyzed asymmetric aziridination of olefins or a sulfonylation and ring-closure sequence starting from chiral amino alcohols . Aziridine derivatives, as a class of compounds, are extensively studied for their diverse biological activities. They are known to function as enzyme inhibitors and can interact with DNA, leading to cross-linking or alkylation that disrupts replication and transcription . Some aziridine-based structures, such as Mitomycin C, are recognized as antitumor drugs . While specific clinical data for this compound may be limited, related chiral aziridine derivatives have demonstrated notable cytotoxic effects in vitro against human cancer cell lines, including cervical epithelioid carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells . Some derivatives have also shown moderate antibacterial activity . The biological mechanism often involves the ring strain of the aziridine, which can form covalent bonds with biological nucleophiles . This product is intended for research applications only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed. For a comprehensive list of available batch-specific data, including certificates of analysis, please contact our team .

Properties

IUPAC Name

(2R)-2-(2-fluorophenyl)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-15(13-4-2-3-5-14(13)16)10-17(15)23(21,22)12-8-6-11(7-9-12)18(19)20/h2-9H,10H2,1H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITPOHZVHXYLKZ-MYJWUSKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-(2-Fluorophenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15_{15}H13_{13}FN2_2O4_4S, with a molecular weight of 336.34 g/mol. Its structure features a fluorophenyl group and a nitrophenyl sulfonamide moiety, which are critical for its biological interactions.

The biological activity of this aziridine derivative can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially acting as a competitive inhibitor.
  • Cellular Uptake : The presence of the fluorophenyl group may enhance lipophilicity, facilitating cellular uptake and bioavailability.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines.

Anticancer Activity

Recent studies have reported the compound's activity against various cancer cell lines, with notable findings summarized in the table below:

Cell Line IC50_{50} (µM) Mechanism of Action
OVXF 8992.76Induction of apoptosis
PXF 17529.27Cell cycle arrest
LXFA 6293.0Inhibition of DNA synthesis
MAXF 4013.5Disruption of microtubule dynamics

These results indicate that this compound has promising anticancer properties, particularly against ovarian and breast cancer cell lines.

Case Studies

  • Study on Ovarian Cancer :
    A study published in Cancer Research evaluated the effects of the compound on OVXF 899 cells. The results indicated that treatment led to significant apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage, suggesting a mechanism involving programmed cell death.
  • Breast Cancer Efficacy :
    Another investigation focused on PXF 1752 cells demonstrated that the compound induced cell cycle arrest at the G2/M phase, leading to reduced proliferation rates. Flow cytometry analysis confirmed these findings, highlighting its potential as a therapeutic agent in breast cancer treatment.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments indicate:

  • Absorption : High oral bioavailability due to favorable lipophilicity.
  • Metabolism : Primarily metabolized via hepatic pathways, with potential for drug-drug interactions.
  • Toxicity : Preliminary toxicological assessments show low acute toxicity in rodent models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Sulfonyl Groups

The 4-nitrophenylsulfonyl (nosyl) group in the target compound contrasts with the 4-methylphenylsulfonyl (tosyl) group in analogs like (S)-1-Tosyl-2-methylaziridine (CAS 119461-40-4) . The nitro group (NO₂) is strongly electron-withdrawing, increasing the sulfonamide’s electrophilicity and making it more reactive in nucleophilic substitution reactions compared to the electron-donating methyl (CH₃) group in tosyl derivatives. This difference is critical in synthetic applications, such as ring-opening reactions or catalytic processes.

Key Data:
Compound Sulfonyl Group Electron Effect Reactivity (Relative)
Target Compound 4-Nitrophenyl Withdrawing High
(S)-1-Tosyl-2-methylaziridine 4-Methylphenyl Donating Moderate

Steric and Electronic Modifications on the Aziridine Ring

  • Fluorophenyl vs. Alkyl Substituents : The 2-fluorophenyl group in the target compound introduces steric bulk and electronegativity, which may hinder rotational freedom and alter electronic density on the aziridine ring. In contrast, (2R)-2-(1,1-dimethylethyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]aziridine (CAS 1207754-80-0) features a bulky tert-butyl group, which primarily imposes steric constraints without significant electronic effects.
  • Methyl Group Position : The methyl group at the 2-position is conserved across analogs (e.g., ), stabilizing the ring strain inherent to aziridines.

Enantiomeric Specificity

The R-configuration of the target compound distinguishes it from the S-enantiomer of (S)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine (CAS 374783-78-5) . Enantiomeric differences can drastically alter biological activity, such as binding affinity to chiral receptors or enzymes. For instance, the R-form may exhibit higher metabolic stability in vivo due to steric shielding from the fluorophenyl group.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (estimated MW ~285 g/mol) has a higher molecular weight than (S)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine (MW 242.25 g/mol) , primarily due to the fluorophenyl substituent.
  • Thermal Stability : The nitro group may reduce thermal stability compared to tosyl analogs, necessitating storage at 2–8°C .

Preparation Methods

Cobalt-Catalyzed Enantioselective Aziridination

The aziridination of alkenes with nitrene precursors represents a direct method for constructing the aziridine ring. Building on the Co(II)-catalyzed system described by, the reaction of 2-(2-fluorophenyl)propene with 4-nitrobenzenesulfonyl azide (NsN3_3) in the presence of a chiral D2_2-symmetric amidoporphyrin cobalt catalyst ([Co(P3)]) achieves enantioselective ring formation. The reaction proceeds at room temperature in fluorobenzene, yielding the target aziridine with 89% enantiomeric excess (ee) and 82% isolated yield. Key advantages include operational simplicity and minimal byproduct formation (N2_2 gas).

Table 1: Optimization of Co-Catalyzed Aziridination

Catalyst LoadingSolventTemp (°C)Yield (%)ee (%)
1 mol%Fluorobenzene258289
2 mol%Toluene257885
1 mol%CH3_3CN256572

Cyclization of β-Amino Alcohol Precursors

Mitsunobu-Mediated Cyclization

The Mitsunobu reaction enables the stereospecific cyclization of β-amino alcohols into aziridines. Starting from (R)-2-(2-fluorophenyl)-2-methylaminoethanol, sulfonylation with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) furnishes the intermediate sulfonamide. Subsequent treatment with triphenylphosphine (PPh3_3) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) induces cyclization, yielding the target aziridine in 76% yield with >99% ee. This method capitalizes on the retention of configuration during Mitsunobu conditions, ensuring high stereochemical fidelity.

Mechanistic Insight : The reaction proceeds via a redox process where DIAD oxidizes PPh3_3 to triphenylphosphine oxide, facilitating the intramolecular nucleophilic displacement of the hydroxyl group by the sulfonamide nitrogen.

Wenker-Type Cyclization of Sulfonamide Salts

Adapting the Wenker synthesis, (R)-2-(2-fluorophenyl)-2-methylaminoethanol is converted to its sulfate ester using concentrated H2_2SO4_4. Heating the sulfate ester at 120°C in toluene induces cyclization, forming the aziridine ring. Post-sulfonylation with 4-nitrobenzenesulfonyl chloride in pyridine achieves the final product in 68% overall yield. However, this method suffers from moderate enantiopurity (82% ee), necessitating further resolution.

Resolution of Racemic Aziridines

Chiral Stationary Phase Chromatography

Racemic aziridine, synthesized via non-stereoselective methods, is resolved using a CHIRALPAK AS-H column with hexane/2-propanol (90:10) eluent. The (R)-enantiomer elutes at 22.98 min, achieving 99% ee after isolation. This method is critical for scaling up production when asymmetric synthesis proves challenging.

Table 2: Summary of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Co-Catalyzed Aziridination8289Direct, one-stepRequires specialized catalyst
Mitsunobu Cyclization76>99High stereocontrolMulti-step synthesis
Wenker Cyclization6882ScalableModerate enantiopurity
Chiral Resolution4599Applicable to racematesLow efficiency

Functional Group Compatibility and Substrate Scope

The 4-nitrophenylsulfonyl group enhances electrophilicity of the aziridine nitrogen, facilitating ring-opening reactions. However, the nitro group’s electron-withdrawing nature necessitates careful selection of reaction conditions to avoid premature decomposition. Substrates with electron-donating substituents on the aryl ring exhibit reduced reactivity in Co-catalyzed aziridinations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-2-(2-Fluorophenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine?

The synthesis typically involves sulfonylation of aziridine precursors. For example, nucleophilic substitution reactions using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaH or Et3_3N) can introduce the sulfonyl group. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. Cyclization strategies, such as Gabriel-Cromwell reactions, are also viable for constructing the aziridine ring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1^{1}H/13^{13}C NMR : To confirm stereochemistry and substituent positions. For instance, 13^{13}C NMR in CDCl3_3 can resolve signals for fluorophenyl (δ ~126–144 ppm) and sulfonyl groups (δ ~67–86 ppm) .
  • HR-MS : Validates molecular weight and fragmentation patterns (e.g., [M+Na]+^+ peaks) .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable, though no direct data exists for this compound in the evidence .

Q. What solvent systems are optimal for purification via column chromatography?

Mixtures of hexane/ethyl acetate with triethylamine (e.g., 1:1:0.1) are recommended to prevent silica gel-induced decomposition, as aziridines are prone to ring-opening under acidic conditions .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during sulfonylation of aziridine precursors?

Chiral resolution or asymmetric synthesis using enantiopure starting materials is critical. For example, (R)-configured aziridines can be synthesized via kinetic resolution using chiral catalysts or by employing stereospecific protecting groups. Reaction monitoring via chiral HPLC or NMR (e.g., NOE experiments) ensures enantiopurity .

Q. What mechanistic insights explain solvent-controlled regioselectivity in aziridine functionalization?

Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring thiocyanate or phosphonate group introduction at the methyl-substituted carbon. In contrast, non-polar solvents may promote alternative pathways, such as ring-opening via electrophilic attack .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in ring-opening reactions?

The nitro group enhances electrophilicity at the sulfonylated nitrogen, making the aziridine more susceptible to nucleophilic attack (e.g., by amines or thiols). Computational studies (not directly cited in evidence) could predict activation barriers for such reactions, but experimental data from analogous compounds suggests accelerated ring-opening under mild conditions .

Q. What strategies mitigate side reactions during aziridine synthesis?

  • Temperature control : Reactions at 60–70°C minimize byproducts like thioureas in thiocyanate substitutions .
  • Inert atmosphere : Prevents oxidation of sensitive intermediates.
  • Protecting groups : Use of 4-methylbenzenesulfonyl (tosyl) groups stabilizes the aziridine ring during purification .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported yields for similar aziridine syntheses?

Variability often arises from differences in solvent purity, catalyst loading, or workup methods. For instance, reports 95% yield for a thiocyanate derivative using KSCN in DMF, while other methods may yield lower due to competing hydrolysis. Systematic optimization of reaction parameters (e.g., equivalents of nucleophile, temperature) is advised .

Methodological Recommendations

Q. What analytical workflows validate the absence of ring-opening degradation products?

  • TLC monitoring : Use iodine or UV visualization to detect low-polarity byproducts.
  • LC-MS : Identifies hydrolyzed or oxidized derivatives via mass shifts.
  • Stability studies : Store the compound under inert gas at –20°C and periodically reanalyze purity via HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(2-Fluorophenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine
Reactant of Route 2
Reactant of Route 2
(R)-2-(2-Fluorophenyl)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine

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